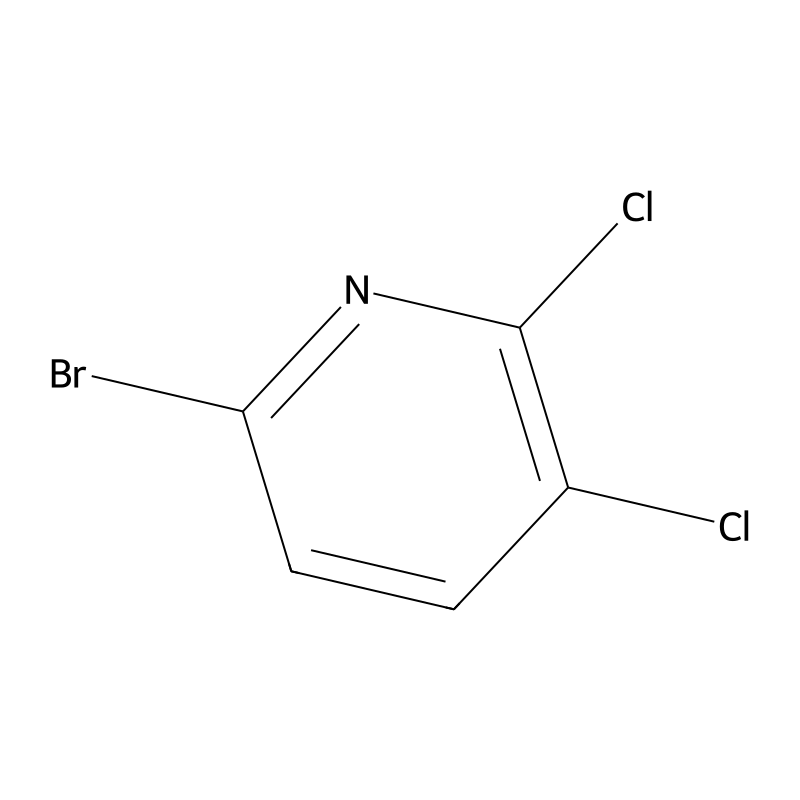6-Bromo-2,3-dichloropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Bromo-2,3-dichloropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with two chlorine atoms and one bromine atom. Its molecular formula is and it has a molecular weight of approximately 226.89 g/mol. The compound appears as a solid with a melting point ranging from 68 to 71 °C. Due to its unique structure, it exhibits significant chemical reactivity and potential biological activity, making it an important compound in various fields of research.
Currently, there is no scientific literature available describing a specific mechanism of action for 6-bromo-2,3-dichloropyridine. However, the presence of halogen atoms might influence its interaction with biomolecules, potentially making it a candidate for further investigation in proteomic research, where scientists study protein structure and function [].
As with most halogenated compounds, 6-bromo-2,3-dichloropyridine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not available, but it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
- Nucleophilic Aromatic Substitution: The presence of the bromine and chlorine substituents makes this compound susceptible to nucleophilic attack, allowing for the substitution of these halogens with various nucleophiles under appropriate conditions .
- Cross-Coupling Reactions: It can undergo palladium-catalyzed reactions such as Suzuki-Miyaura and Heck coupling, which are useful for synthesizing more complex molecules by forming carbon-carbon bonds .
- Metalation Reactions: The compound can react with strong bases or metal reagents to form organometallic compounds, facilitating further synthetic transformations .
Several methods have been reported for synthesizing 6-bromo-2,3-dichloropyridine:
- Direct Halogenation: The compound can be synthesized through the bromination and chlorination of pyridine derivatives using halogenating agents such as N-bromosuccinimide or chlorine gas under controlled conditions.
- Palladium-Catalyzed Cross-Coupling: This method involves the coupling of bromo- and chloro-pyridine derivatives with aryl or vinyl groups using palladium catalysts .
- Substitution Reactions: Nucleophilic substitution reactions involving suitable nucleophiles can also yield this compound from more accessible pyridine derivatives .
6-Bromo-2,3-dichloropyridine has several applications:
- Building Block in Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals due to its reactivity.
- Research Tool: The compound is utilized in studies focused on understanding nucleophilic aromatic substitution mechanisms and cross-coupling methodologies .
- Potential Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.
Interaction studies involving 6-bromo-2,3-dichloropyridine focus on its reactivity with biological molecules and other chemical species. Research indicates that the compound's halogen substituents influence its interaction profile, affecting how it binds to enzymes or receptors in biological systems. Further studies are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 6-bromo-2,3-dichloropyridine, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Bromo-2-chloropyridine | One bromine and one chlorine | Used in nucleophilic substitution reactions |
| 5-Bromo-6-chloropyridine | One bromine and one chlorine | Exhibits different regioselectivity in reactions |
| 2-Bromo-6-chloro-pyridine | One bromine and one chlorine | Known for its use in medicinal chemistry |
| 4-Bromo-3-chloro-pyridine | One bromine and one chlorine | Displays distinct biological activity |
The uniqueness of 6-bromo-2,3-dichloropyridine lies in its specific arrangement of halogens on the pyridine ring, which influences its reactivity patterns and potential applications compared to other similar compounds.








